molecular formula C29H24F5N3O4 B13840266 (R)-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide CAS No. 2409132-63-2

(R)-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide

Cat. No.: B13840266
CAS No.: 2409132-63-2
M. Wt: 573.5 g/mol
InChI Key: FVVAPUZTNUYPCB-QHCPKHFHSA-N
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Description

®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide is a complex organic compound with a molecular formula of C28H24F5N3O3 and a molecular weight of 545.5 g/mol . This compound is known for its intricate structure, which includes multiple functional groups such as fluoro, methoxy, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide involves several steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluoro and methoxy substituents. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of automated synthesizers to ensure precision and reproducibility .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro and methoxy positions using reagents such as sodium methoxide or potassium fluoride.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and methoxy groups enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, ®-N-(2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)formamide stands out due to its unique combination of functional groups. Similar compounds include:

  • ®-3-(2-amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione
  • Desbutyrate Elagolix

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

2409132-63-2

Molecular Formula

C29H24F5N3O4

Molecular Weight

573.5 g/mol

IUPAC Name

N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]formamide

InChI

InChI=1S/C29H24F5N3O4/c1-17-25(19-10-6-13-24(41-2)26(19)31)27(39)37(15-23(35-16-38)18-8-4-3-5-9-18)28(40)36(17)14-20-21(29(32,33)34)11-7-12-22(20)30/h3-13,16,23H,14-15H2,1-2H3,(H,35,38)/t23-/m0/s1

InChI Key

FVVAPUZTNUYPCB-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NC=O)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NC=O)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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